Displurigen

HSP70 inhibition ATPase assay stem cell pluripotency

Displurigen is the first small-molecule probe validated to disrupt the HSPA8-OCT4 regulatory axis in human pluripotent stem cells. Unlike pan-HSP70 inhibitors (e.g., VER-155008, Apoptozole), it specifically targets HSPA8 (HSC70) with an ATPase IC50 of 225 μM and ablates OCT4/NANOG expression at 10 μM without inducing apoptosis or altering cell cycle progression. Its species-selective activity—disrupting human but not mouse ESC pluripotency—makes it uniquely suited for hESC studies in mouse feeder co-cultures. Essential positive control for high-content pluripotency disruption screens. Supplied as ≥98% pure powder; ships at ambient temperature.

Molecular Formula C15H10O4S
Molecular Weight 286.3 g/mol
CAS No. 96156-26-2
Cat. No. B1670773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisplurigen
CAS96156-26-2
SynonymsDisplurigen
Molecular FormulaC15H10O4S
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(S2(=O)=O)C(=CC=C3)O
InChIInChI=1S/C15H10O4S/c16-12-8-4-7-11-13(17)9-14(20(18,19)15(11)12)10-5-2-1-3-6-10/h1-9,16H
InChIKeyBOHKBSYMCUBXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Displurigen (CAS 96156-26-2) Procurement: Chemical Class and Baseline Characterization


Displurigen (NSC375009, 8-hydroxy-1,1-dioxo-2-phenylthiochromen-4-one) is a cell-permeable phenylthiochromen-4-one derivative with molecular formula C15H10O4S and molecular weight 286.3 . This compound functions as an inhibitor of HSP70 family ATPase activity, with a reported IC50 of 225 μM against HSP70 in cell-free ATPase assays . Displurigen was originally identified from a high-throughput screen of 171,077 small molecules for regulators of pluripotency in human embryonal carcinoma cells and was named for its ability to disrupt human embryonic stem cell (hESC) pluripotency [1]. The compound specifically targets HSPA8 (HSC70), the constitutively expressed member of the 70-kDa heat shock protein family, and disrupts the binding interaction between HSPA8 and the master pluripotency transcription factor OCT4 [1]. Commercial sources typically supply Displurigen at ≥98% purity as a powder with recommended storage at -20°C .

Displurigen (96156-26-2) Substitution Risk: Why HSP70 Inhibitor Class Compounds Cannot Be Interchanged


HSP70 family inhibitors exhibit profound heterogeneity in their target selectivity profiles, potency ranges, and cellular phenotypic outcomes, rendering class-level interchange scientifically untenable. Displurigen targets HSPA8 (HSC70) with a moderate ATPase inhibitory IC50 of 225 μM, whereas comparator compounds such as VER-155008 inhibit HSP70 with sub-micromolar potency (IC50 = 0.5 μM) and Apoptozole binds HSP70 isoforms with Kd values of 0.14-0.21 μM . Critically, Displurigen disrupts pluripotency without inducing apoptosis or affecting cell cycle progression in hESCs at effective concentrations (~10 μM), whereas Apoptozole induces caspase-dependent apoptosis in cancer cells and VER-155008 inhibits proliferation across multiple tumor cell lines [1]. Furthermore, the binding site on HSPA8 that Displurigen engages to disrupt OCT4 interaction is distinct from the canonical ATPase domain targeted by ATP-competitive inhibitors such as VER-155008 [2]. These divergent mechanistic and phenotypic profiles preclude any assumption of functional equivalence; substitution without rigorous experimental validation risks introducing confounding artifacts in pluripotency studies and cell fate regulation assays.

Displurigen (96156-26-2) Quantitative Differentiation: Comparator-Anchored Evidence Guide for Scientific Selection


Displurigen ATPase Inhibitory Potency (IC50 = 225 μM) Relative to HSP70 Family Inhibitor Comparators

In cell-free ATPase activity assays using recombinant HSP70 protein, Displurigen inhibits ATPase activity with an IC50 of 225 μM . In contrast, VER-155008 inhibits HSP70 with an IC50 of 0.5 μM, representing approximately 450-fold greater potency . Apoptozole, another HSP70/HSC70 ATPase domain inhibitor, binds to HSP70 with a Kd of 0.14 μM . The moderate potency of Displurigen relative to these comparators suggests a distinct binding mode and functional profile rather than a simple ATP-competitive mechanism, consistent with the observation that Displurigen disrupts HSPA8-OCT4 protein-protein interactions rather than solely inhibiting enzymatic activity [1].

HSP70 inhibition ATPase assay stem cell pluripotency chemical biology

Displurigen Pluripotency Marker Ablation Kinetics and Phenotypic Specificity

Treatment of H1 hESCs with 10 μM Displurigen for 6 days results in complete loss of OCT4 protein as measured by Western blotting [1]. Within 24 hours of treatment, Displurigen (~10 μM) diminishes the mRNA levels of OCT4 and NANOG, and causes complete annihilation of OCT4+ and NANOG+ cell populations within 4 days . Critically, Displurigen does not induce apoptosis and has no significant effect on cell cycle progression at these effective concentrations . In direct contrast, treatment with 20 μM Apoptozole or 20 μM VER155008 for 4 days in the same hESC model showed distinct intracellular FACS profiles for OCT4 and NANOG compared to Displurigen, indicating divergent phenotypic outcomes despite overlapping target classes [2].

pluripotency disruption OCT4 NANOG hESC differentiation

Displurigen HSPA8 Binding Specificity Versus Broad-Spectrum HSP70 Inhibitors

Affinity-based target identification using biotinylated Displurigen (Displg-biotin) in hESC lysates pulled down HSPA8 (HSC70) as the primary binding target, confirmed by mass spectrometry and validated by loss-of-function and gain-of-function assays [1]. HSPA8 knockdown via shRNA phenocopied Displurigen treatment, confirming target specificity [1]. In contrast, VER-155008 is a pan-HSP70 family inhibitor with IC50 values of 0.5 μM (HSP70), 2.6 μM (HSC70), and 2.6 μM (GRP78/GRP7), exhibiting no isoform selectivity among the tested family members [2]. Apoptozole similarly lacks isoform discrimination, binding to both HSP70 and HSC70 with comparable affinities (Kd = 0.14 μM and 0.21 μM, respectively) . Displurigen's demonstrated functional requirement for HSPA8 in pluripotency maintenance, rather than broad HSP70 family inhibition, provides a defined and isoform-specific perturbation tool.

target identification HSPA8 HSC70 affinity chromatography

Displurigen Cross-Species Activity Profile: Mouse vs. Human Pluripotency Models

Displurigen treatment (10 μM) disrupted OCT4 protein levels in human ESCs but exhibited minimal effect on mouse embryonic stem cells (mESCs), demonstrating species-specific activity [1]. The underlying mechanism involves Displurigen's disruption of HSPA8 binding to human OCT4; mouse Oct4 lacks the specific interaction domain recognized by the HSPA8-OCT4 complex that Displurigen perturbs [1]. In contrast, pan-HSP70 inhibitors such as VER-155008 exhibit anti-proliferative activity across both human and mouse cancer cell lines (e.g., GI50 values of 5.3-14.4 μM in human colon and breast cancer lines), reflecting their broader, less species-restricted mechanism [2]. This species selectivity distinguishes Displurigen from ATP-competitive HSP70 inhibitors and defines its specific utility in human pluripotency research.

species specificity mouse embryonic stem cells OCT4 binding cross-species comparison

Displurigen Purity and Procurement Specifications: Vendor-Reported Quality Metrics

Commercially available Displurigen is supplied with vendor-reported purity specifications of ≥98% (HPLC) from major suppliers . MedChemExpress reports a lot-specific purity of 98.48% . The compound is typically provided as a white to light brown powder with a solubility of 20 mg/mL in DMSO . Physical properties include a molecular weight of 286.3 Da, LogP of 3.484, and tPSA of 79.82 [1]. Storage recommendations are consistent across vendors: powder at -20°C for up to 3 years, with in-solvent storage at -80°C for 6 months [1]. While direct comparative purity data against other HSP70 inhibitors are not standardized across vendors, the ≥98% HPLC specification meets research-grade purity standards for chemical biology applications.

purity specification quality control HPLC procurement

Displurigen (96156-26-2) Optimal Research Applications: Evidence-Derived Scientific Scenarios


Human Pluripotent Stem Cell Pluripotency Network Dissection

Displurigen is specifically validated for studying the HSPA8-OCT4 regulatory axis in human pluripotent stem cells. At 10 μM treatment for 4-6 days, it ablates OCT4 and NANOG expression without inducing apoptosis or altering cell cycle progression, enabling clean interrogation of pluripotency exit mechanisms [1]. The compound's moderate ATPase inhibitory potency (IC50 = 225 μM) and functional target validation through genetic phenocopy experiments make it a defined chemical probe for HSPA8-dependent pluripotency maintenance rather than a pan-HSP70 inhibitor .

High-Content Screening for Pluripotency Regulators

Displurigen was identified from a high-throughput screen of 171,077 small molecules using a human embryonal carcinoma cell-based platform and serves as a validated positive control for pluripotency disruption assays [1]. Its well-characterized phenotypic effects on OCT4 and NANOG expression, coupled with its lack of apoptotic or cell cycle confounding effects, make it suitable as a reference compound in high-content screening campaigns for novel pluripotency regulators .

HSPA8/HSC70 Chaperone Function Studies in Stem Cell Contexts

Displurigen is the first small molecule demonstrated to directly link a chaperone protein (HSPA8/HSC70) to pluripotency regulation [1]. Affinity pull-down experiments using biotinylated Displurigen confirmed HSPA8 as the primary cellular target in hESC lysates, providing a chemical tool to probe HSPA8's role in facilitating OCT4 DNA-binding activity . This application is distinct from using broad-spectrum HSP70 inhibitors, which lack isoform specificity and cannot dissect HSPA8-specific functions .

Human-Specific Pluripotency Studies in Co-Culture Systems

Displurigen exhibits species-selective activity, disrupting OCT4 in human ESCs while showing minimal effect on mouse ESCs at equivalent concentrations [1]. This property makes it particularly suitable for human pluripotency studies conducted in the presence of mouse feeder layers or in human-mouse co-culture systems, where a compound with pan-species activity would confound interpretation by affecting both human and mouse cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Displurigen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.